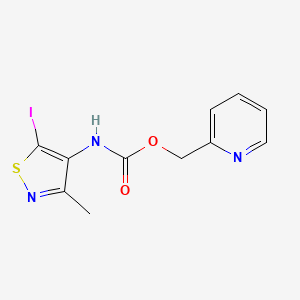
Pyridin-2-ylmethyl (5-iodo-3-methylisothiazol-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-2-ylmethyl (5-iodo-3-methylisothiazol-4-yl)carbamate is a synthetic organic compound with a unique structure that combines a pyridine ring, an isothiazole ring, and a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-2-ylmethyl (5-iodo-3-methylisothiazol-4-yl)carbamate typically involves the reaction of pyridin-2-ylmethanol with 5-iodo-3-methylisothiazol-4-yl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Pyridin-2-ylmethyl (5-iodo-3-methylisothiazol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the iodine atom or the carbamate group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of deiodinated or reduced carbamate derivatives.
Substitution: Formation of substituted isothiazole derivatives.
Aplicaciones Científicas De Investigación
Pyridin-2-ylmethyl (5-iodo-3-methylisothiazol-4-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of Pyridin-2-ylmethyl (5-iodo-3-methylisothiazol-4-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes in the microbial metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Pyridin-2-ylmethyl (5-chloro-3-methylisothiazol-4-yl)carbamate
- Pyridin-2-ylmethyl (5-bromo-3-methylisothiazol-4-yl)carbamate
- Pyridin-2-ylmethyl (5-fluoro-3-methylisothiazol-4-yl)carbamate
Uniqueness
Pyridin-2-ylmethyl (5-iodo-3-methylisothiazol-4-yl)carbamate is unique due to the presence of the iodine atom, which can impart distinct reactivity and biological activity compared to its halogenated analogs. The iodine atom can also serve as a handle for further functionalization, making this compound versatile for various applications.
Propiedades
Fórmula molecular |
C11H10IN3O2S |
|---|---|
Peso molecular |
375.19 g/mol |
Nombre IUPAC |
pyridin-2-ylmethyl N-(5-iodo-3-methyl-1,2-thiazol-4-yl)carbamate |
InChI |
InChI=1S/C11H10IN3O2S/c1-7-9(10(12)18-15-7)14-11(16)17-6-8-4-2-3-5-13-8/h2-5H,6H2,1H3,(H,14,16) |
Clave InChI |
BFIDUJQORLCQEL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NSC(=C1NC(=O)OCC2=CC=CC=N2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


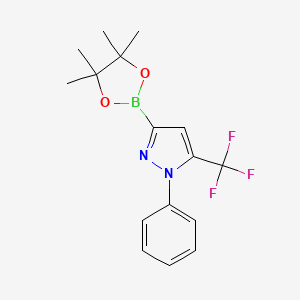
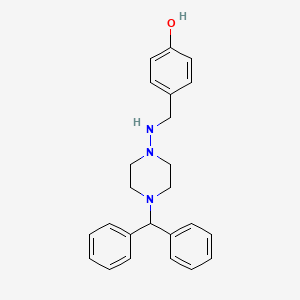
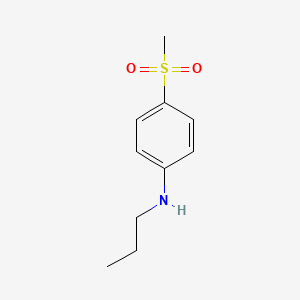
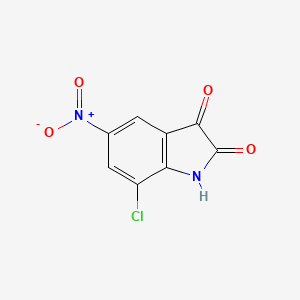
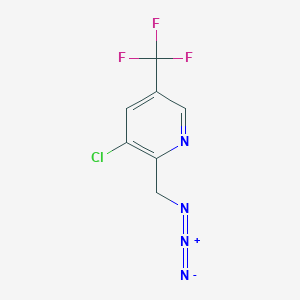
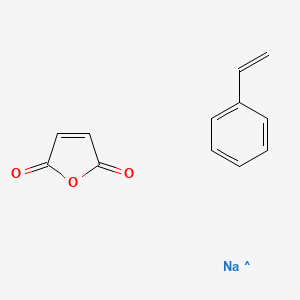
![3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;platinum(2+)](/img/structure/B15132457.png)
![6-(Propan-2-yloxy)-3,4-dihydrospiro[1,3-benzoxazine-2,4'-piperidine]-4-one hydrochloride](/img/structure/B15132467.png)
![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,22R,25S,31S,34S,37S,40S,43S,46S,49S,52R,55S,58S,61S,64R,67S,70S,73S,79S,85R,92R)-55,58-bis(4-aminobutyl)-85-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-13-(2-amino-2-oxoethyl)-43-(3-amino-3-oxopropyl)-31-[(2S)-butan-2-yl]-25,34,49,61,67-pentakis(3-carbamimidamidopropyl)-40-(2-carboxyethyl)-10,73-bis[(1R)-1-hydroxyethyl]-46-(hydroxymethyl)-7,37,79-tris[(4-hydroxyphenyl)methyl]-4,70-dimethyl-3,6,9,12,15,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,84,90-octacosaoxo-87,88,94,95,98,99-hexathia-2,5,8,11,14,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,83,91-octacosazatetracyclo[50.37.7.422,64.016,20]hectane-92-carbonyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15132470.png)
![[1,1'-Biphenyl]-2-sulfonamide, N-[(dimethylamino)methylene]-4'-formyl-](/img/structure/B15132483.png)
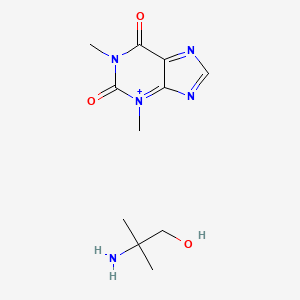
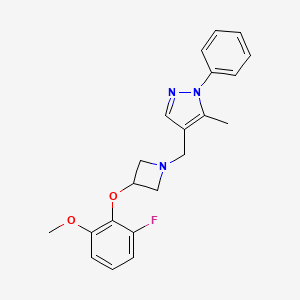

![(4R)-4-[(1R,4Z,8Z,10Z,12S,15R,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one](/img/structure/B15132521.png)
